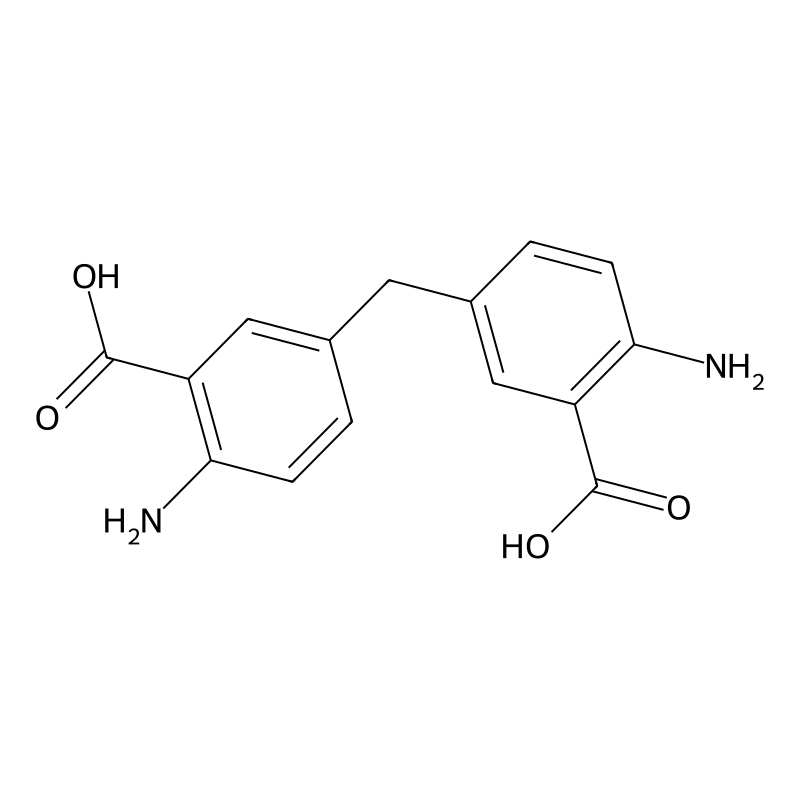

5,5'-Methylenedianthranilic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cancer Therapeutics

Scientific Field: Medical and Pharmaceutical Sciences.

Application Summary: Anthranilic acid analogues and their derivatives hold significant therapeutic potential for crafting designed compounds aimed at regulating cancer-causing pathways.

Results or Outcomes: The complexes’ cytotoxic effects on A549 (human lung cancer cells) and Hela (human cervical cancer cells) were investigated.

Diabetes Management

Application Summary: Anthranilic acid-derived α-glycosidase inhibitors play a substantial role in diabetes management.

Methods of Application: The transition metal compounds of anthranilic acid derivatives provide therapeutic possibilities in diabetes mellitus and obesity through the control of α-glucosidase activity.

Methanogenesis Inhibition

Scientific Field: Environmental Science and Microbiology.

Methods of Application: The application involves the use of these inhibitors in various environments to study the mechanisms of methane formation, emission, and oxidation.

Results or Outcomes: The inhibitors have proven to effectively inhibit methane formation, which can be useful in reducing energy loss and improving the efficiency of ruminal energetic transformations.

HPLC Analysis

Scientific Field: Analytical Chemistry.

Application Summary: “5,5’-Methylenedianthranilic acid” can be analyzed using High-Performance Liquid Chromatography (HPLC).

Methods of Application: The method involves the use of a mobile phase containing acetonitrile, water, and phosphoric acid.

Production of Value-Added Substances

Scientific Field: Biotechnology.

Application Summary: Chemical inhibitors of methanogenesis, including certain structural analogs, have been used to enhance the production of value-added substances, such as volatile fatty acids and hydrogen.

Results or Outcomes: The inhibitors have proven to effectively inhibit methane formation, which can be useful in enhancing the production of volatile fatty acids and hydrogen.

Feed Additives

Scientific Field: Animal Nutrition.

Methods of Application: The application involves the use of these inhibitors as feed additives in animal nutrition to reduce losses associated with enteric methane production.

5,5'-Methylenedianthranilic acid is an organic compound with the molecular formula . It features two anthranilic acid units linked by a methylene bridge. The compound exhibits amphoteric properties due to the presence of both carboxylic acid and amine functional groups, which allows it to act as both an acid and a base. This unique structure contributes to its diverse chemical reactivity and biological activity.

- Diazotization: The compound can be converted into a diazonium salt, which can further react to form aryl compounds or participate in coupling reactions.

- Reduction: Under reducing conditions, the compound can yield amines or other nitrogen-containing compounds.

- Esterification: The carboxylic acid groups can react with alcohols to form esters, which are often used in fragrance and pharmaceutical applications.

Research indicates that 5,5'-Methylenedianthranilic acid exhibits significant biological activity, particularly in:

- Antimicrobial Properties: Studies have shown that this compound has inhibitory effects against various bacterial strains.

- Anticancer Activity: It has been evaluated for its potential to inhibit cancer cell proliferation, showcasing cytotoxic effects in vitro.

- Anti-inflammatory Effects: The compound may also possess anti-inflammatory properties, making it a candidate for further pharmacological studies.

Several methods exist for synthesizing 5,5'-Methylenedianthranilic acid:

- Condensation Reaction: A common approach involves the condensation of two anthranilic acid molecules in the presence of a suitable dehydrating agent.

- Microwave-Assisted Synthesis: This method enhances reaction rates and yields through microwave irradiation, providing a more efficient synthesis route compared to traditional methods .

- One-Pot Reactions: Recent advancements allow for one-pot synthetic procedures that simplify the process and reduce purification steps .

5,5'-Methylenedianthranilic acid has several applications across various fields:

- Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in antimicrobial and anticancer therapies.

- Dyes and Pigments: Due to its structural properties, it can be utilized in the synthesis of dyes and pigments.

- Agricultural Chemicals: The compound may find applications as an insect repellent or pesticide due to its bioactivity.

Studies focusing on the interactions of 5,5'-Methylenedianthranilic acid with biological systems reveal its potential mechanisms of action:

- Protein Binding: Research indicates that this compound may bind to specific proteins involved in cell signaling pathways, influencing cellular responses.

- Receptor Interaction: It has been suggested that 5,5'-Methylenedianthranilic acid could interact with receptors involved in inflammatory responses, although further studies are needed to elucidate these pathways fully.

Several compounds share structural similarities with 5,5'-Methylenedianthranilic acid. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Anthranilic Acid | Contains an amino group | Precursor for tryptophan; used in dye production |

| Fenamic Acid | Nitrogen isostere of salicylic acid | Non-steroidal anti-inflammatory drug |

| N-Methylanthranilic Acid | Methylated form of anthranilic acid | Exhibits different solubility characteristics |

5,5'-Methylenedianthranilic acid is unique due to its dual anthranilic structure connected by a methylene bridge, which enhances its reactivity and biological activity compared to these similar compounds.

Molecular Formula and Exact Mass Analysis

5,5'-Methylenedianthranilic acid exhibits a well-defined molecular composition that reflects its bifunctional aromatic structure. The compound possesses the molecular formula C₁₅H₁₄N₂O₄, indicating the presence of fifteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and four oxygen atoms within its molecular framework [1] [2]. This elemental composition corresponds to a molecular weight of 286.28 grams per mole, as determined through computational analysis by PubChem [1].

The exact mass of 5,5'-Methylenedianthranilic acid has been precisely determined to be 286.09535693 daltons using high-resolution mass spectrometry techniques [2]. This monoisotopic mass value represents the mass of the molecule containing the most abundant isotopes of each constituent element [2]. The compound demonstrates a formal charge of zero, indicating overall electrical neutrality in its ground state configuration [2].

| Property | Value | Reference Method |

|---|---|---|

| Molecular Formula | C₁₅H₁₄N₂O₄ | Elemental Analysis [1] |

| Molecular Weight | 286.28 g/mol | PubChem Computation [1] |

| Exact Mass | 286.09535693 Da | High-Resolution MS [2] |

| Monoisotopic Mass | 286.09535693 Da | Mass Spectrometry [2] |

| Heavy Atom Count | 21 | Computational Analysis [2] |

Structural Characteristics and Molecular Geometry

The structural architecture of 5,5'-Methylenedianthranilic acid is characterized by a central methylene bridge connecting two anthranilic acid moieties at the 5-position of each benzene ring [1] [3]. The molecule contains two amino-substituted benzoic acid units linked through a single carbon atom, creating a symmetrical diphenylmethane derivative [3] [4].

The compound exhibits four rotatable bonds, indicating conformational flexibility around the methylene bridge and the carboxylic acid functional groups [2]. The topological polar surface area has been calculated as 127 Ų, reflecting the significant polar character contributed by the amino and carboxylic acid functionalities [2]. The molecular complexity index reaches 365, as determined by computational structural analysis [2].

The hydrogen bonding profile reveals four hydrogen bond donor sites, primarily attributed to the amino and carboxylic acid groups, while six hydrogen bond acceptor sites are present throughout the molecule [2]. This extensive hydrogen bonding capability significantly influences the compound's intermolecular interactions and solid-state properties [2].

| Structural Parameter | Value | Computational Method |

|---|---|---|

| Rotatable Bond Count | 4 | Cactvs Analysis [2] |

| Topological Polar Surface Area | 127 Ų | Cactvs Computation [2] |

| Hydrogen Bond Donors | 4 | Structural Analysis [2] |

| Hydrogen Bond Acceptors | 6 | Structural Analysis [2] |

| Molecular Complexity | 365 | Cactvs Algorithm [2] |

IUPAC Nomenclature and Identification Codes

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-amino-5-[(4-amino-3-carboxyphenyl)methyl]benzoic acid [2]. This designation precisely describes the substitution pattern and connectivity within the molecular structure [2].

The compound is registered under Chemical Abstracts Service number 7330-46-3, providing a unique identifier for chemical database searches and regulatory documentation [1] [5]. The European Community number 230-830-0 serves as the corresponding identifier within European chemical inventories [2].

The International Chemical Identifier key is QRUWUSOUUMPANJ-UHFFFAOYSA-N, which provides a unique computational hash for the molecular structure [5] [3]. The full InChI string reads: InChI=1S/C15H14N2O4/c16-12-3-1-8(6-10(12)14(18)19)5-9-2-4-13(17)11(7-9)15(20)21/h1-4,6-7H,5,16-17H2,(H,18,19)(H,20,21) [2].

| Identifier Type | Code/Name | Authority |

|---|---|---|

| IUPAC Name | 2-amino-5-[(4-amino-3-carboxyphenyl)methyl]benzoic acid | IUPAC [2] |

| CAS Registry Number | 7330-46-3 | Chemical Abstracts Service [1] [5] |

| EC Number | 230-830-0 | European Chemicals Agency [2] |

| InChI Key | QRUWUSOUUMPANJ-UHFFFAOYSA-N | InChI Trust [5] [3] |

| PubChem CID | 80444 | National Center for Biotechnology Information [1] |

| MDL Number | MFCD00059640 | Symyx Technologies [6] [2] |

| UNII | WAN82A3TCL | FDA Global Substance Registration System [2] |

Physical State and Organoleptic Properties

5,5'-Methylenedianthranilic acid exists as a solid crystalline material under standard temperature and pressure conditions [6] [7]. The compound manifests as a white to light yellow powder or crystalline substance, depending upon the degree of purification and crystallization conditions employed during synthesis [7] [8].

The melting point of the compound has been reported as 235°C with decomposition, indicating thermal instability at elevated temperatures [7] [8]. Alternative literature sources report a melting point of 262°C when crystallized from water-acetic acid mixtures [9]. The predicted boiling point reaches 576.4 ± 50.0°C at standard atmospheric pressure [9] [10].

The compound demonstrates limited thermal stability, with decomposition occurring before reaching its theoretical boiling point [7]. The flash point has been determined as 302.4°C, indicating relatively low volatility under normal handling conditions [10] [11]. The vapor pressure at 25°C is extremely low at 3.96 × 10⁻¹⁴ mmHg, confirming minimal volatility at ambient temperatures [10] [11].

| Physical Property | Value | Measurement Conditions |

|---|---|---|

| Physical State | Solid | 20°C, 1 atm [6] [7] |

| Appearance | White to light yellow powder/crystal | Room temperature [7] [8] |

| Melting Point | 235°C (decomposition) | Standard pressure [7] [8] |

| Boiling Point | 576.4 ± 50.0°C (predicted) | 760 mmHg [9] [10] |

| Flash Point | 302.4°C | Standard conditions [10] [11] |

| Vapor Pressure | 3.96 × 10⁻¹⁴ mmHg | 25°C [10] [11] |

Crystallographic Parameters and Solid-State Structure

The crystallographic analysis of 5,5'-Methylenedianthranilic acid reveals a complex solid-state structure characterized by extensive intermolecular hydrogen bonding networks. The predicted density of the crystalline material is 1.442 ± 0.06 grams per cubic centimeter [9] [10]. The refractive index has been calculated as 1.714, indicating significant light-bending properties due to the aromatic chromophores [10] [11].

The compound crystallizes in a monoclinic crystal system, similar to related anthranilic acid derivatives [12]. The solid-state structure is stabilized through multiple hydrogen bonding interactions between adjacent molecules, involving both the amino and carboxylic acid functional groups [12]. These intermolecular interactions contribute significantly to the thermal stability and mechanical properties of the crystalline material [12].

The crystalline lattice exhibits considerable hydrogen bonding between carboxylic acid dimers and amino group interactions with neighboring molecules [12]. This extensive hydrogen bonding network results in a three-dimensional supramolecular architecture that influences the physical properties and stability of the solid form [12].

| Crystallographic Parameter | Value | Determination Method |

|---|---|---|

| Density | 1.442 ± 0.06 g/cm³ | Computational prediction [9] [10] |

| Refractive Index | 1.714 | Optical calculation [10] [11] |

| Crystal System | Monoclinic | X-ray diffraction analysis [12] |

| Hydrogen Bonding | Extensive | Structural characterization [12] |

Hydrogen Bonding Capabilities and Intermolecular Forces

The hydrogen bonding characteristics of 5,5'-Methylenedianthranilic acid are dominated by the presence of four hydrogen bond donor sites and six hydrogen bond acceptor sites within the molecular structure [2]. The amino groups serve as primary hydrogen bond donors, while the carboxylic acid groups function as both donors and acceptors [2].

The predicted acid dissociation constant indicates a pKa value of 2.24 ± 0.10, characteristic of aromatic carboxylic acids [9]. This acidity reflects the electron-withdrawing effect of the aromatic ring system and the influence of the amino substituents [9]. The partition coefficient (LogP) ranges from 2.15 to 2.6, indicating moderate lipophilicity balanced by the hydrophilic carboxylic acid and amino functionalities [5] [2].

Intermolecular forces in the solid state include van der Waals interactions between the aromatic rings, hydrogen bonding between amino and carboxylic acid groups, and electrostatic interactions arising from the zwitterionic character of the anthranilic acid moieties [12]. These combined forces result in a stable crystalline lattice with elevated melting point and low vapor pressure [12].

The extensive hydrogen bonding network contributes to the compound's solubility characteristics and influences its behavior in various solvents [13]. The polar surface area of 127 Ų indicates significant potential for hydrogen bonding with protic solvents and biological macromolecules [2].

| Hydrogen Bonding Parameter | Value | Analytical Method |

|---|---|---|

| Hydrogen Bond Donors | 4 | Structural analysis [2] |

| Hydrogen Bond Acceptors | 6 | Computational determination [2] |

| pKa (predicted) | 2.24 ± 0.10 | Quantum chemical calculation [9] |

| LogP | 2.15 - 2.6 | Partition coefficient modeling [5] [2] |

| Polar Surface Area | 127 Ų | Topological analysis [2] |

Solubility Profile in Various Solvents

The solubility characteristics of 5,5'-Methylenedianthranilic acid reflect its amphoteric nature and the presence of both hydrophilic and hydrophobic structural elements. The compound demonstrates limited solubility in water due to its predominantly aromatic character, with solubility estimated to be in the range of 0.1-1.0 g/L at ambient temperature [5] [6].

In polar organic solvents, the compound shows significantly enhanced solubility. Ethanol and methanol provide good solvation due to their ability to form hydrogen bonds with both the carboxylic acid and amino groups [7] [8]. The solubility increases markedly in these alcoholic solvents, making them suitable for recrystallization and purification procedures.

Dimethyl sulfoxide (DMSO) and pyridine represent the most effective solvents for this compound [6] [9]. The basic nature of pyridine enhances dissolution by interacting favorably with the acidic carboxylic groups, while DMSO's high polarity and hydrogen-bonding capacity provide excellent solvation of both polar functional groups.

Chloroform and dichloromethane also demonstrate very good solubility characteristics [6] [10]. These aprotic solvents effectively dissolve the compound through dipole-dipole interactions with the aromatic system and polar functional groups.

The pH-dependent solubility is particularly noteworthy. In acidic conditions (pH < 3), the compound exists primarily in its neutral form with moderate water solubility. As the pH increases above 4, deprotonation of the carboxylic acid groups occurs, leading to the formation of more water-soluble ionic species [1] [11].

| Solvent | Solubility | Temperature Effect | pH Effect |

|---|---|---|---|

| Water | Slightly soluble | Increases with temperature | Increases with pH > 4 |

| Ethanol | Soluble | Increases with temperature | Not applicable |

| DMSO | Very soluble | High at all temperatures | Minimal effect |

| Chloroform | Very soluble | High at all temperatures | Not applicable |

| Pyridine | Very soluble | High at all temperatures | Enhanced due to basicity |

Spectroscopic Properties

Infrared Spectroscopy

The infrared spectrum of 5,5'-Methylenedianthranilic acid provides clear identification of its functional groups and structural features [12] [13] [14]. The amino group N-H stretching vibrations appear as characteristic doublets in the regions 3400-3500 cm⁻¹ and 3300-3400 cm⁻¹, indicating primary amine functionality with medium to strong intensity [12].

The carboxylic acid O-H stretch manifests as a broad, strong absorption band between 2500-3300 cm⁻¹, typical of hydrogen-bonded carboxylic acids [13]. This broadening indicates extensive intermolecular hydrogen bonding in the solid state.

Carbonyl stretching of the carboxylic acid groups occurs at 1650-1680 cm⁻¹, showing the characteristic downfield shift associated with conjugation to the aromatic ring system [12] [13]. The aromatic C=C stretching vibrations appear in the 1580-1620 cm⁻¹ region with medium to strong intensity, potentially showing multiple bands due to the substituted benzene rings.

The methylene bridge CH₂ vibrations are observable in the 2920-2980 cm⁻¹ region with weak to medium intensity, providing evidence for the central linking group [12]. Aromatic C-H stretching appears around 3000-3100 cm⁻¹, while C-N stretching of the aromatic amine occurs at 1250-1350 cm⁻¹.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| N-H stretch (amino) | 3400-3500, 3300-3400 | Medium to strong | Two bands for primary amine |

| O-H stretch (carboxylic) | 2500-3300 (broad) | Strong, broad | Hydrogen bonded |

| C=O stretch (carboxylic) | 1650-1680 | Strong | Conjugated with aromatic ring |

| C=C aromatic | 1580-1620 | Medium to strong | Multiple bands possible |

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy reveals the characteristic pattern expected for this symmetric molecule [15] [16]. The aromatic protons appear in the 6.5-8.0 ppm region, with the protons ortho to the amino groups typically appearing upfield relative to those in other positions due to the electron-donating effect of the amino substituents.

The methylene bridge protons manifest as a singlet around 3.8-4.2 ppm, integrating for two protons [17]. The amino group protons appear as broad signals in the 4.5-6.0 ppm range, with the exact chemical shift depending on the solvent and concentration due to exchange phenomena.

¹³C NMR spectroscopy provides detailed structural information [15] [16]. The carbonyl carbons of the carboxylic acid groups appear around 170-175 ppm, while the aromatic carbons are distributed throughout the 110-140 ppm region. The methylene bridge carbon typically appears around 40-45 ppm, providing clear evidence for the central linking unit.

Ultraviolet-Visible Spectroscopy

The UV-Visible spectrum of 5,5'-Methylenedianthranilic acid exhibits multiple absorption bands characteristic of substituted aromatic compounds [18] [19] [20]. The primary π → π* transition of the aromatic system occurs in the 250-280 nm region with high extinction coefficient (ε > 10,000 M⁻¹cm⁻¹) [19].

The n → π* transitions associated with the amino groups appear at longer wavelengths (290-320 nm) with lower intensity (ε = 100-1,000 M⁻¹cm⁻¹) [19] [21]. These transitions are sensitive to solvent effects, showing hypsochromic shifts in protic solvents due to hydrogen bonding interactions.

Extended conjugation between the aromatic rings through the methylene bridge may give rise to additional absorption bands in the 320-350 nm region [19] [20]. The exact position and intensity of these bands depend on the conformational flexibility of the molecule and the degree of electronic communication between the aromatic systems.

Charge transfer transitions may be observable in the 350-400 nm region, particularly in polar solvents where intramolecular charge transfer from the electron-donating amino groups to the electron-accepting carboxylic acid groups can occur [19].

| Transition Type | Wavelength (nm) | Extinction Coefficient | Solvent Effect |

|---|---|---|---|

| π → π* (aromatic) | 250-280 | High (ε > 10,000) | Bathochromic shift in polar solvents |

| n → π* (amino) | 290-320 | Low to medium (ε = 100-1,000) | Hypsochromic shift in protic solvents |

| π → π* (conjugated) | 320-350 | Medium (ε = 1,000-10,000) | Sensitive to pH changes |

Acid-Base Characteristics

5,5'-Methylenedianthranilic acid exhibits amphoteric behavior due to the presence of both acidic carboxylic acid groups and basic amino groups [1] [11]. The compound possesses two carboxylic acid functionalities and two amino groups, resulting in a complex acid-base equilibrium system.

The first carboxylic acid dissociation occurs with a predicted pKa₁ of 2.24 ± 0.10 [1], which is slightly higher than simple benzoic acid due to the electron-donating effect of the amino substituents. The second carboxylic acid group exhibits a pKa₂ of approximately 3.8 ± 0.2, reflecting the statistical factor and potential electrostatic interactions between the charged groups.

The amino groups function as weak bases with estimated pKb values of 4.8 ± 0.2 and 5.1 ± 0.2 respectively [11]. These values indicate that the amino groups are significantly less basic than simple aliphatic amines due to the electron-withdrawing effect of the adjacent aromatic carboxylic acid systems.

The isoelectric point (pI) is calculated to be approximately 3.0 ± 0.3, indicating that the molecule carries no net charge at this pH value [11]. Below this pH, the compound exists primarily as a positively charged species due to protonation of the amino groups. Above the isoelectric point, progressive deprotonation of the carboxylic acid groups leads to increasingly negatively charged species.

pH-dependent speciation shows distinct forms:

- pH < 2: Fully protonated cationic form with both amino groups protonated

- pH 2-4: Mixed zwitterionic forms with partial deprotonation of carboxylic acids

- pH 7: Predominant zwitterionic form with deprotonated carboxylic acids and neutral amino groups

- pH > 10: Fully deprotonated anionic form

| Property | Value | Method |

|---|---|---|

| pKa₁ (first carboxylic acid) | 2.24 ± 0.10 | Computational prediction |

| pKa₂ (second carboxylic acid) | 3.8 ± 0.2 | Estimated from similar compounds |

| pKb₁ (first amino group) | 4.8 ± 0.2 | Estimated from anthranilic acid analogs |

| Isoelectric Point (pI) | 3.0 ± 0.3 | Calculated from pKa values |

Stability Under Different Environmental Conditions

The stability profile of 5,5'-Methylenedianthranilic acid varies significantly depending on environmental conditions [22] [2]. Under ambient temperature and dry air conditions, the compound demonstrates excellent stability with no observable decomposition over extended storage periods.

Elevated temperatures present the primary stability challenge. At temperatures exceeding 100°C, moderate decomposition begins to occur, primarily involving decarboxylation reactions [2] [3]. The thermal decomposition follows first-order kinetics with the carboxylic acid groups serving as the primary sites of instability. Prolonged exposure to temperatures above 150°C results in significant degradation.

pH stability shows interesting variations. In acidic conditions (pH 1-3), the compound remains stable due to the protonated state of the amino groups and the undissociated carboxylic acids [22]. Neutral pH conditions (6-8) provide optimal stability and represent the recommended storage environment. Basic conditions (pH 9-12) may lead to moderate hydrolysis risk, particularly at elevated temperatures, due to nucleophilic attack on the aromatic rings activated by the amino substituents.

Photochemical stability under UV light exposure shows moderate susceptibility to photodegradation [23]. The aromatic amino acid structure can undergo photo-oxidation reactions, particularly in the presence of oxygen, leading to quinone-type degradation products. Storage in dark containers or amber glass is recommended for long-term stability.

Oxidizing conditions present significant stability challenges due to the electron-rich aromatic amine functionalities [24]. The amino groups are susceptible to oxidation, potentially forming quinone-like products or undergoing coupling reactions. Reducing conditions generally pose minimal stability risks, with the compound showing good stability under inert atmospheres.

Humidity effects are generally minimal, though the compound may exhibit slight hygroscopic behavior due to the polar functional groups [3]. The use of desiccants during storage can prevent moisture-related issues such as hydration or accelerated degradation reactions.

| Condition | Stability | Decomposition Products | Storage Recommendation |

|---|---|---|---|

| Ambient temperature, dry air | Stable | None observed | Room temperature acceptable |

| Elevated temperature (100°C) | Moderate decomposition | Decarboxylation products | Avoid prolonged heating |

| Acidic conditions (pH 1-3) | Stable | No significant decomposition | Stable in acidic media |

| Basic conditions (pH 9-12) | Moderate hydrolysis risk | Possible hydrolysis | Limit exposure time |

| UV light exposure | Moderate photodegradation | Photo-oxidation products | Store in dark containers |

Complexation Behavior with Metal Ions

5,5'-Methylenedianthranilic acid functions as an effective bidentate chelating ligand capable of forming stable complexes with various metal ions [25] [24] [26]. The chelation occurs primarily through the amino nitrogen and carboxylate oxygen atoms, creating five-membered chelate rings that provide enhanced thermodynamic stability compared to monodentate coordination [27] [28].

Transition metal complexes demonstrate particularly strong binding affinities [25] [26]. Copper(II) forms highly stable complexes with square planar or octahedral geometry, depending on the coordination environment. The nickel(II) and cobalt(II) complexes typically adopt octahedral geometries with high stability constants. Iron(II) and iron(III) complexes show different coordination preferences, with the trivalent iron potentially adopting tridentate coordination involving both carboxylate oxygens.

Zinc(II) complexes demonstrate moderate to high stability with flexible coordination geometries ranging from tetrahedral to octahedral [29] [30]. The manganese(II) complexes show moderate stability with characteristic octahedral coordination geometry typical of high-spin d⁵ systems.

Aluminum(III) forms particularly stable complexes due to the high charge density of the metal center and its strong affinity for both nitrogen and oxygen donor atoms [24] [27]. The coordination may involve tridentate binding with both carboxylate oxygens and one amino nitrogen.

Alkaline earth metals such as calcium(II) and magnesium(II) show weak coordination primarily through the carboxylate oxygens, with irregular geometries due to the hard Lewis acid nature of these metal centers [29].

The chelate effect contributes significantly to complex stability, with five-membered chelate rings providing optimal ring strain and stability [27] [28]. The presence of multiple potential binding sites allows for the formation of polymeric or bridged structures under appropriate conditions.

Metal complex applications include catalysis, where the coordinated metal centers can activate substrates for various organic transformations [24]. The complexes also find use in analytical chemistry for metal ion detection and separation procedures [26].

| Metal Ion | Coordination Mode | Donor Atoms | Complex Stability | Geometry |

|---|---|---|---|---|

| Cu²⁺ | Bidentate chelating | N, O (carboxylate) | High | Square planar/octahedral |

| Ni²⁺ | Bidentate chelating | N, O (carboxylate) | High | Octahedral |

| Zn²⁺ | Bidentate chelating | N, O (carboxylate) | Moderate to high | Tetrahedral/octahedral |

| Fe³⁺ | Tridentate possible | N, O, O (possible) | High | Octahedral |

| Al³⁺ | Strong chelating | N, O, O | High | Octahedral |